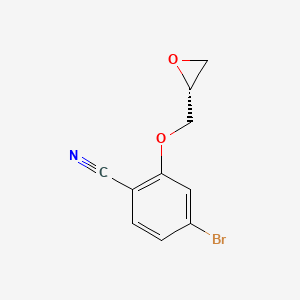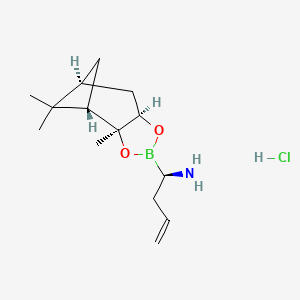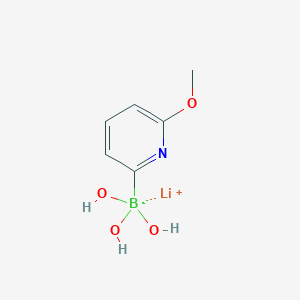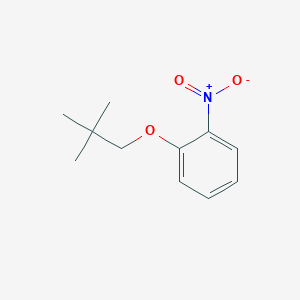
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine
Übersicht
Beschreibung
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: is a chemical compound with the molecular formula C₉H₉N₃O₃. It is a trihydroxylamine derivative of benzene, featuring three hydroxylamine groups attached to a benzene ring at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine typically involves the reaction of benzene-1,3,5-triyltrimethanamine with hydroxylamine under specific conditions. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at a controlled level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include purification steps to obtain the compound in its pure form, which is essential for its use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions can occur at the hydroxylamine groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of This compound
Wissenschaftliche Forschungsanwendungen
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: has several scientific research applications, including:
Chemistry: : The compound can be used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: : The compound could be explored for its potential therapeutic properties, including its use in drug development or as a precursor for pharmaceuticals.
Industry: : It may find applications in various industrial processes, such as the production of materials, chemicals, or other compounds.
Wirkmechanismus
The mechanism by which N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine exerts its effects involves its interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism of action would depend on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: can be compared with other similar compounds, such as:
Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): : This compound has a similar structure but with dimethylamine groups instead of hydroxylamine groups.
1,3,5-Benzenetriol: : This compound has hydroxyl groups instead of hydroxylamine groups on the benzene ring.
The uniqueness of This compound
Eigenschaften
IUPAC Name |
N-[[3,5-bis(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-10-4-7-1-8(5-11-14)3-9(2-7)6-12-15/h1-6,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLSTTKRJNPHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=NO)C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722520 | |
| Record name | N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67002-21-5 | |
| Record name | N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















